molecular formula C6H13NS B12356956 3-(Methylsulfanylmethyl)pyrrolidine CAS No. 164666-08-4

3-(Methylsulfanylmethyl)pyrrolidine

Cat. No.: B12356956
CAS No.: 164666-08-4
M. Wt: 131.24 g/mol
InChI Key: DLRXQZPIZMUQQC-UHFFFAOYSA-N
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Description

3-(Methylsulfanylmethyl)pyrrolidine is a chemical compound featuring a pyrrolidine ring substituted with a methylsulfanylmethyl group. The pyrrolidine ring is a saturated five-membered heterocycle with a nitrogen atom, recognized as a privileged scaffold in medicinal chemistry and drug discovery . This core structure is a common feature in numerous FDA-approved pharmaceuticals and bioactive molecules, serving roles in antimicrobial, antiviral, anticancer, and anti-inflammatory agents, as well as enzyme inhibitors and organocatalysts . The methylsulfanyl (or methylthio) group (-SCH3) appended to the pyrrolidine ring is a versatile functional moiety. In chemical synthesis, this group can act as a leaving group in nucleophilic substitution reactions, facilitating further derivatization to create more complex molecular architectures . The presence of the sulfur atom also contributes to the compound's potential in coordination chemistry. From a pharmacological perspective, the strategic incorporation of a methyl group, often referred to as the "magic methyl" effect, can profoundly influence a molecule's biological activity, potency, and metabolic profile by modulating lipophilicity, conformational behavior, and interactions with hydrophobic binding pockets . As a building block, this compound is valuable for constructing potential cannabinoid receptor ligands and other biologically active molecules. This compound is presented for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

164666-08-4

Molecular Formula

C6H13NS

Molecular Weight

131.24 g/mol

IUPAC Name

3-(methylsulfanylmethyl)pyrrolidine

InChI

InChI=1S/C6H13NS/c1-8-5-6-2-3-7-4-6/h6-7H,2-5H2,1H3

InChI Key

DLRXQZPIZMUQQC-UHFFFAOYSA-N

Canonical SMILES

CSCC1CCNC1

Origin of Product

United States

Synthetic Methodologies for 3 Methylsulfanylmethyl Pyrrolidine and Its Stereoisomers

Established Synthetic Routes

Established routes to 3-(methylsulfanylmethyl)pyrrolidine typically involve the construction of the pyrrolidine (B122466) ring followed by the introduction of the methylsulfanylmethyl side chain, or the use of a pre-functionalized starting material that is then cyclized. These methods are generally robust and can be adapted for different scales of production.

Industrial Scale Preparations

On an industrial scale, the synthesis of pyrrolidine itself is often achieved through the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures (165–200 °C) and pressures (17–21 MPa), utilizing a metal oxide catalyst. prepchem.com For a substituted pyrrolidine like this compound, a multi-step process starting from readily available precursors would be more common.

A plausible industrial route could commence with a precursor such as N-protected 3-hydroxymethylpyrrolidine. This intermediate can be synthesized via the reduction of N-protected pyrrolidine-3-carboxylic acid derivatives. For instance, N-benzyl-2-pyrrolidone-3-carboxylic acid can be reduced with a strong reducing agent like lithium aluminium hydride (LiAlH₄) to yield N-benzyl-3-hydroxymethyl-pyrrolidine. google.com

The crucial step of introducing the sulfur-containing side chain can be accomplished through a two-step process from the hydroxyl group:

Activation of the Hydroxyl Group: The hydroxyl group of the N-protected 3-hydroxymethylpyrrolidine is converted into a good leaving group, such as a tosylate or a halide (e.g., chloride or bromide), by reacting it with p-toluenesulfonyl chloride or a halogenating agent (e.g., thionyl chloride), respectively.

Nucleophilic Substitution: The resulting activated intermediate is then subjected to a nucleophilic substitution reaction with a sulfur nucleophile. Sodium thiomethoxide (NaSMe) is an effective reagent for this transformation, displacing the leaving group to form the desired methylsulfanylmethyl side chain. nih.gov

Laboratory Scale Syntheses

In a laboratory setting, a variety of methods can be employed, often prioritizing flexibility and access to specific analogs over cost and scale. One common laboratory approach involves the use of readily available starting materials like L- or D-glutamic acid, which can be converted to chiral 3-substituted pyrrolidinone nucleoside analogs. nih.gov

A practical laboratory synthesis of this compound could mirror the industrial approach but with more flexibility in reagents and purification methods. A typical sequence would be:

Preparation of a Precursor: A key intermediate, such as N-protected 3-halomethylpyrrolidine, can be synthesized. For example, 1-substituted-Δ³-pyrroline can be reacted with a concentrated hydrogen halide solution to produce 1-substituted-3-halopyrrolidines. google.com

Introduction of the Side Chain: The N-protected 3-halomethylpyrrolidine can then undergo a nucleophilic substitution reaction with sodium thiomethoxide to introduce the methylsulfanylmethyl group. nih.gov Column chromatography is a common purification technique at this stage.

Deprotection: Removal of the N-protecting group under appropriate conditions yields the final product.

An alternative laboratory-scale synthesis could involve the preparation of (pyrrolidin-3-yl)methanethiol as an intermediate, followed by methylation. However, the direct synthesis of this thiol intermediate is less commonly described.

A patent for the synthesis of related compounds describes the preparation of N-protected 3-hydroxy-4-(methylthiomethyl)-pyrrolidine, highlighting the feasibility of introducing the methylthiomethyl group in the presence of other functionalities. google.com

Asymmetric Synthesis Approaches

The synthesis of specific stereoisomers of this compound requires the use of asymmetric methodologies. These approaches are crucial for the preparation of enantiomerically pure compounds, which are often required for pharmaceutical applications.

Zinc-Enolate Cyclization Strategies for Chiral Analogs (e.g., Prolinomethionines)

Amino-zinc-enolate cyclization is a powerful method for the asymmetric synthesis of 3-substituted prolines and their derivatives. nih.gov This strategy can be adapted to prepare chiral precursors for this compound. The general approach involves the intramolecular carbometalation of an N-alkenyl amino ester.

The key features of this methodology include:

Stereospecificity: The cyclization of terminally unsubstituted olefins typically leads to cis-3-substituted proline derivatives. In contrast, terminally substituted olefins can yield trans-3-substituted prolines. nih.gov

Chiral Control: The stereochemistry of the newly formed chiral centers is controlled by the use of a chiral auxiliary on the nitrogen atom.

Versatility: The resulting organozinc intermediate can be trapped with various electrophiles, allowing for the introduction of diverse side chains.

For the synthesis of a chiral precursor to this compound, one could envision a starting material where the side chain can be subsequently converted to the desired methylsulfanylmethyl group.

Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions for Functionalized Pyrrolidines

The metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a highly efficient and stereoselective method for constructing functionalized pyrrolidine rings. organic-chemistry.orgwikipedia.org This approach allows for the simultaneous formation of multiple stereocenters with high control.

The reaction typically involves:

Generation of an Azomethine Ylide: An imine derived from an amino acid ester is treated with a metal catalyst, often a copper(I) or silver(I) complex, to generate the azomethine ylide dipole.

Cycloaddition with a Dipolarophile: The ylide then reacts with an alkene (the dipolarophile) in a [3+2] cycloaddition to form the pyrrolidine ring.

Stereocontrol: The use of chiral ligands on the metal catalyst directs the enantioselectivity of the reaction, leading to highly enantioenriched pyrrolidine products. organic-chemistry.org

To synthesize a stereoisomer of this compound using this method, a dipolarophile containing a methylsulfanylmethyl group or a precursor to it would be required. The stereochemical outcome would be determined by the geometry of the azomethine ylide and the chiral catalyst used.

Asymmetric Variants of Pyrrolidinone Formation via Nitro-Mannich Reactions

Asymmetric nitro-Mannich reactions provide a powerful tool for the synthesis of chiral β-nitroamines, which are versatile precursors to various nitrogen-containing compounds, including pyrrolidinones. nih.gov A cascade reaction involving an asymmetric nitro-Mannich reaction followed by a subsequent cyclization can lead to highly functionalized and enantioenriched pyrrolidinones.

A typical sequence involves:

Asymmetric Nitro-Mannich Reaction: An imine is reacted with a nitroalkane in the presence of a chiral organocatalyst or a metal complex to produce a chiral β-nitroamine with high enantioselectivity. nih.govnih.gov

Cyclization: The resulting β-nitroamine can then undergo a reductive cyclization or a lactamization to form the pyrrolidinone ring.

For the synthesis of a chiral precursor to this compound, a nitroalkane bearing the desired side chain or a group that can be converted to it would be used. The stereochemistry of the final product would be dictated by the stereoselectivity of the initial nitro-Mannich reaction. For example, a one-pot nitro-Mannich/hydroamination cascade has been reported for the synthesis of trisubstituted pyrrolidine derivatives in good yields and with excellent diastereo- and enantioselectivities. nih.gov

Control of Stereochemistry and Diastereoselectivity in Pyrrolidine Synthesis

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different biological activities. nih.gov Several strategies have been developed to achieve high levels of stereocontrol in the synthesis of substituted pyrrolidines.

Asymmetric multicomponent reactions (MCRs) have emerged as a powerful tool for the diastereoselective synthesis of highly substituted pyrrolidines. nih.govacs.org For instance, the one-pot reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can construct up to three stereogenic centers in a single operation with high diastereoselectivity. nih.gov The choice of Lewis acid and reaction conditions can significantly influence the outcome, with titanium tetrachloride (TiCl₄) promoting the formation of the pyrrolidine ring. nih.govacs.org The stereochemistry of the newly formed chiral centers can be rigorously determined using techniques like X-ray crystallography and NOESY experiments. nih.gov

Another approach involves the use of chiral auxiliaries. The N-tert-butanesulfinyl group, for example, can act as an effective chiral director in the 1,3-dipolar cycloaddition of 1-azadienes with azomethine ylides, leading to densely substituted pyrrolidines with high diastereoselectivity. acs.org Computational studies can be employed to understand the influence of the sulfinyl group on the stereochemical outcome. acs.org

Gold(I)-catalyzed intramolecular cycloadditions of allenes and alkenes, particularly with chiral phosphoramidite (B1245037) ligands, provide an enantioselective route to 3,4-substituted pyrrolidines. thieme-connect.com This method has been successfully applied to the formal synthesis of complex natural products. thieme-connect.com

Furthermore, the stereoselective synthesis of specific pyrrolidine-containing drug intermediates, such as (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, has been achieved through key transformations like catalytic asymmetric hydrogenation using chiral ruthenium complexes and S(_N)2 reactions with inversion of configuration. nih.gov

Table 1: Examples of Diastereoselective Pyrrolidine Synthesis

Reaction TypeReactantsCatalyst/ReagentKey FeaturesReference
Multicomponent ReactionOptically active phenyldihydrofuran, N-tosyl imino ester, silaneTiCl₄Constructs up to three stereogenic centers diastereoselectively. nih.govacs.org
1,3-Dipolar CycloadditionChiral N-tert-butanesulfinylazadienes, azomethine ylidesAg₂CO₃High regio- and diastereoselectivity, up to four stereogenic centers. acs.org
Intramolecular CycloadditionAllenes and alkenesGold(I)-phosphoramidite complexEnantioselective synthesis of 3,4-substituted pyrrolidines. thieme-connect.com
Three-Component ReactionAldehydes, amines, 1,1-cyclopropanediestersYb(OTf)₃High diastereoselectivity for cis-2,5-disubstituted pyrrolidines. organic-chemistry.orgacs.org

Novel Synthetic Strategies for Pyrrolidine Scaffolds Relevant to the Compound

Beyond traditional methods, several innovative strategies have been developed for the construction of the pyrrolidine ring, offering access to a wider range of functionalized derivatives.

Ring Contraction Reactions (e.g., Photo-promoted Pyridine Ring Contraction)

A notable advancement is the photo-promoted ring contraction of readily available pyridines to form pyrrolidine derivatives. osaka-u.ac.jpnih.govresearchgate.netresearchgate.net This skeletal editing strategy involves the reaction of pyridines with a silylborane under photochemical conditions to yield pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.govresearchgate.net This method demonstrates broad substrate scope and high functional group compatibility. osaka-u.ac.jpnih.govresearchgate.net The resulting products are versatile synthons that can be further transformed into various functionalized pyrrolidines. osaka-u.ac.jpnih.gov

Intramolecular Cyclization Reactions (e.g., Hydroamination, C-H Amination)

Intramolecular cyclization reactions are a cornerstone of pyrrolidine synthesis. Intramolecular hydroamination of alkenes, catalyzed by Brønsted acids like triflic acid or sulfuric acid, provides an efficient route to pyrrolidines. acs.orgchemrxiv.org This method is effective for aminoalkenes with an electron-withdrawing group on the nitrogen atom. acs.org The diastereoselectivity of this reaction can favor the thermodynamically more stable trans-isomer. acs.org Enzyme-catalyzed intramolecular C(sp³)–H amination has also been developed, offering a biocatalytic approach to chiral pyrrolidines. acs.org

Palladium-catalyzed intramolecular amination of unactivated C-H bonds is another powerful technique. rsc.org This approach allows for the synthesis of various pyrrolidine derivatives through processes like hydroamination, aza-Heck coupling, and aminocarbonylation. rsc.org Copper-catalyzed intramolecular C-H amination of N-fluoride amides also provides a route to pyrrolidines. nih.gov Furthermore, direct C(sp³)-H amination through radical pathways, such as the Hofmann-Löffler reaction, offers a selective method for pyrrolidine ring formation. thieme.deresearchgate.net

Multi-component Reactions and Domino Processes for Pyrrolidine Ring Formation

Multi-component reactions (MCRs) and domino processes offer a highly efficient and atom-economical approach to complex pyrrolidine structures. tandfonline.commdpi.com Three-component reactions involving aldehydes, amines, and 1,1-cyclopropanediesters, catalyzed by ytterbium triflate, yield pyrrolidines with good yields and diastereoselectivity. organic-chemistry.org

Domino reactions that combine multiple transformations in a single pot are particularly attractive. For example, a domino process involving oxidative dehydrogenation, cyclization coupling, and dehydrogenative aromatization can synthesize pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes. nih.govresearchgate.net Another example is the domino multicomponent strategy for synthesizing pyrroloquinolinone hybrid heterocycles through a 1,3-dipolar cycloaddition followed by a double annulation reaction. nih.gov These methods often proceed under environmentally friendly conditions and offer good to excellent product yields. nih.gov

Derivatization Strategies for Functionalization at Pyrrolidine Ring Positions

Once the pyrrolidine ring is formed, further functionalization at various positions is often necessary to access target molecules. Metal-free direct C–H functionalization of the pyrrolidine ring has been reported, leading to the synthesis of pyrrolinium-based ionic liquid crystals. rsc.org

Redox-neutral α-C–H functionalization of pyrrolidines allows for the introduction of aryl groups at the α-position. rsc.org This can be achieved using a quinone monoacetal as an oxidizing agent and a base like DABCO. rsc.org Palladium-catalyzed C(sp³)–H arylation at the unactivated C4 position of pyrrolidines has also been demonstrated, utilizing an aminoquinoline amide directing group. acs.org This method shows good regioselectivity and can be applied to late-stage functionalization. acs.org

The derivatization of the substituent at the 3-position is also a key strategy. For instance, in the synthesis of a key intermediate for a fluoroquinolone antibiotic, a β-hydroxy amide was converted to a diamine via an S(_N)2 substitution with methylamine, demonstrating functionalization of a side chain attached to the pyrrolidine ring. nih.gov

Chemical Reactivity and Transformation Pathways of 3 Methylsulfanylmethyl Pyrrolidine and Its Derivatives

Reactivity of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom within the pyrrolidine ring is a key center of reactivity, behaving as a typical secondary amine. wikipedia.org Its nucleophilic and basic nature dictates its participation in several fundamental organic reactions.

Electrophilic Substitution Reactions and N-Substitution

As a cyclic secondary amine, the nitrogen atom in 3-(methylsulfanylmethyl)pyrrolidine readily reacts with various electrophiles. wikipedia.org This N-substitution is a fundamental transformation, allowing for the introduction of a wide array of functional groups, which can significantly alter the molecule's physical and biological properties. For instance, N-acylation can be achieved using acyl chlorides or anhydrides, while N-alkylation can be performed with alkyl halides. These reactions are crucial for building more complex molecular architectures based on the pyrrolidine scaffold. The general reactivity is similar to that of other pyrrolidine derivatives, which are widely used in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov

Quaternization Reactions

The nitrogen atom of the pyrrolidine ring can undergo quaternization when treated with an excess of an alkylating agent, such as an alkyl halide. This reaction converts the secondary amine into a quaternary ammonium (B1175870) salt. mdpi.comnih.gov The efficiency of quaternization can be influenced by several factors, including the nature of the alkylating agent and the reaction conditions. mdpi.comnih.gov For example, the reaction of a related pyrrolidine derivative with an appropriate electrophile leads to the formation of a quaternary salt, a transformation that is dependent on the nucleophilicity of the amine and the steric hindrance around the nitrogen atom. mdpi.com

Reactivity of the Methylsulfanylmethyl Group

The methylsulfanylmethyl side chain offers additional reaction pathways, primarily centered around the sulfur atom. These transformations are pivotal for modifying the electronic and steric properties of the side chain.

Oxidation Reactions (e.g., to Sulfones)

The sulfur atom in the methylsulfanylmethyl group is susceptible to oxidation. It can be selectively oxidized to a sulfoxide (B87167) or further to a sulfone. researchgate.net This transformation is significant as sulfones are important functional groups in medicinal chemistry. nih.gov The oxidation is typically achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgacs.org The conversion of a sulfide (B99878) to a sulfone can dramatically alter the polarity and hydrogen bonding capacity of the molecule. nih.gov The choice of oxidant and reaction conditions allows for controlled oxidation to either the sulfoxide or the sulfone. researchgate.netmdpi.com

Table 1: Oxidation of Sulfides to Sulfones

Oxidizing Agent Substrate Product Reference
m-CPBA Pyrido[3,4-d]pyrimidine sulfide derivative Pyrido[3,4-d]pyrimidine sulfone derivative acs.org

This table is for illustrative purposes and may not directly involve this compound, but demonstrates the general transformation.

Elimination Reactions (e.g., Methylthio Group Elimination)

The methylthio group, particularly after activation (e.g., by conversion to a sulfonium (B1226848) salt), can act as a leaving group in elimination reactions. While direct elimination from this compound is not extensively documented, analogous systems demonstrate this reactivity. For instance, in related compounds, the replacement of a methylthio group by various nucleophiles proceeds through a multi-step mechanism, which can include an elimination-addition pathway. nih.gov Such reactions are valuable for introducing unsaturation or for further functionalization at the position of the side chain.

Sulfur-Directed Catalysis (e.g., C(sp3)-H Arylation)

The sulfur atom of a thioether can function as a directing group in transition metal-catalyzed reactions, facilitating the functionalization of otherwise unreactive C-H bonds. Specifically, sulfur-directed palladium-catalyzed C(sp³)–H arylation has been demonstrated for related cyclic compounds. rsc.org In these reactions, the sulfur atom coordinates to the metal catalyst, positioning it to activate a nearby C-H bond for subsequent arylation with a coupling partner like an arylboronic acid. rsc.org This methodology provides a powerful and efficient route to construct complex, polysubstituted pyrrolidines. rsc.orgnih.govresearchgate.net

Table 2: Examples of Directed C-H Arylation

Catalyst Directing Group Substrate Type Product Type Reference
Palladium Thioacyl 3-Pyrrolines 2-Aryl-3-pyrrolines rsc.org

This table illustrates the concept of directed C-H arylation in related heterocyclic systems.

Fluorination Reactions Involving Methylsulfanyl Moieties

The introduction of fluorine into organic molecules can significantly alter their biological properties, including metabolic stability and binding affinity. cam.ac.uk Consequently, the fluorination of sulfur-containing compounds is an area of active research. The methylsulfanyl moiety (-SCH₃) in derivatives of this compound presents a target for such transformations.

While specific literature on the direct fluorination of this compound is not extensively detailed, the general reactivity of sulfides offers insight into potential pathways. The sulfur atom can be targeted by both electrophilic and nucleophilic fluorinating agents.

Electrophilic Fluorination: Reagents like Selectfluor® (N-fluoro-N'-chloromethyl-triethylenediamine bis(tetrafluoroborate)) are commonly used for electrophilic fluorination. In the presence of a sulfide, these reagents can lead to the formation of α-fluoro sulfides. The reaction proceeds through a sulfonium ion intermediate, which then undergoes fluoride (B91410) attack.

Deoxyfluorination: Another approach involves the oxidation of the sulfide to a sulfoxide, followed by treatment with a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST). This method, however, can be challenging due to the aggressive nature of the reagents required. cam.ac.uk The development of flow chemistry techniques has offered safer and more efficient ways to handle hazardous fluorinating agents. cam.ac.uk

The reactivity of the pyrrolidine ring's nitrogen atom must also be considered during fluorination. N-H bonds can react with fluorinating agents, and N-F compounds have been developed as fluorinating agents themselves. nih.gov Therefore, protection of the pyrrolidine nitrogen, for instance as a carbamate (B1207046) or amide, is often a prerequisite for selective fluorination at other positions.

Ring-Opening and Rearrangement Reactions

Ring-opening and rearrangement reactions provide pathways to fundamentally different molecular scaffolds from cyclic starting materials. For the this compound core, these transformations could yield acyclic amines or larger ring systems. However, based on available scientific literature, specific studies detailing ring-opening or rearrangement reactions initiated at or involving the this compound scaffold are not extensively documented. The stability of the pyrrolidine ring generally requires harsh conditions or specific activating groups to induce such transformations.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic compounds with high stereocontrol. The synthesis of substituted pyrrolidines, including those with a methylsulfanyl group, has been effectively achieved using [3+2] cycloadditions. researchgate.netmdpi.com This approach typically involves the reaction of a 1,3-dipole with a dipolarophile.

A key strategy for synthesizing a derivative of this compound is the [3+2] cycloaddition of an azomethine ylide with an acrylate (B77674) bearing a thiomethyl group. researchgate.net Azomethine ylides are versatile 1,3-dipoles that react readily with electron-deficient alkenes to form highly substituted pyrrolidines. nih.gov

In one reported synthesis, an azomethine ylide precursor is reacted with thiomethylacrylate to produce 3-methylsulfanyl-pyrrolidine-3-carboxylic acid methyl ester. researchgate.net This reaction demonstrates a direct method for constructing the desired pyrrolidine core with the methylsulfanyl group installed at the 3-position. The use of catalysts can influence the efficiency and stereoselectivity of such cycloadditions. researchgate.netnih.gov

The table below summarizes a representative [3+2] cycloaddition reaction to form a 3-methylsulfanyl-pyrrolidine derivative.

Table 1: [3+2] Cycloaddition for Synthesis of a 3-Methylsulfanyl-pyrrolidine Derivative

1,3-Dipole Precursor Dipolarophile Product Yield Reference

This method highlights the utility of cycloaddition reactions in accessing complex pyrrolidine structures that are valuable for further chemical exploration and development. researchgate.net The versatility of glycine-based cycloadditions, in particular, offers an efficient route to these frameworks with high atom economy. mdpi.comresearchgate.net

Advanced Applications of 3 Methylsulfanylmethyl Pyrrolidine As a Building Block in Complex Chemical Architectures

Incorporation into Peptide Analogs and Peptidomimetics

The introduction of non-natural amino acids into peptide sequences is a well-established strategy for enhancing metabolic stability, modulating receptor affinity, and controlling secondary structure. The unique structural features of 3-(methylsulfanylmethyl)pyrrolidine make it an attractive candidate for the creation of novel peptide analogs and peptidomimetics.

Design and Synthesis of Constrained Amino Acid Surrogates (e.g., Prolinomethionines)

The synthesis of 3-substituted prolines can be achieved through various synthetic routes, often starting from proline derivatives or through inter- or intramolecular cyclization reactions. nih.gov For a molecule like this compound, a potential synthetic strategy could involve the functionalization of a 3-hydroxyproline (B1217163) derivative. nih.gov This approach allows for the introduction of the methylsulfanylmethyl side chain, creating a constrained analog of methionine, which could be termed "prolinomethionine."

The design of such constrained amino acid surrogates is driven by the desire to combine the conformational rigidity of the proline ring with the chemical information of a natural amino acid side chain. nih.govnih.gov In the case of prolinomethionine, the thioether functionality of methionine is appended to the pyrrolidine (B122466) scaffold. This not only mimics the side chain of methionine but also introduces a new stereocenter at the 3-position of the pyrrolidine ring, further influencing the local conformation.

Table 1: Potential Synthetic Approaches to 3-Substituted Prolines

Starting MaterialKey ReactionProduct TypeReference
3-HydroxyprolinePalladium-mediated coupling on enol triflate3-Substituted Proline nih.gov
N-Homoallyl-α-amino benzylesterIntramolecular carbometallationcis-3-Substituted Proline nih.gov
PyrrolinePalladium-catalyzed hydroarylation3-Aryl Pyrrolidine nih.govchemrxiv.org

This table presents generalized synthetic strategies for 3-substituted prolines that could be adapted for the synthesis of this compound.

The incorporation of such a surrogate into a peptide chain would be expected to restrict the Φ backbone dihedral angle to approximately -65°, similar to proline. nih.gov However, the substituent at the 3-position would also influence the ring puckering (the endo vs. exo conformation of the five-membered ring) and the cis/trans isomerization of the preceding peptide bond. nih.gov

Influence on Peptide Conformation and Secondary Structure Elucidation (e.g., PPII helices)

Proline and its analogs are known to be potent stabilizers of specific secondary structures, most notably β-turns and polyproline II (PPII) helices. nih.govmdpi.com The PPII helix is a left-handed helix characterized by trans-amide bonds and is crucial for many protein-protein interactions. nih.gov The propensity of a proline-rich sequence to adopt a PPII conformation is influenced by the nature of the substituents on the pyrrolidine ring.

The introduction of a 3-(methylsulfanylmethyl) group is anticipated to modulate the stability of PPII helices. The steric bulk and electronic properties of the methylsulfanylmethyl side chain would affect the conformational equilibrium of the pyrrolidine ring. nih.gov Studies on other 3-substituted prolines have shown that the nature of the substituent can either stabilize or destabilize helical conformations. wisc.eduacs.org For instance, the placement of a hydroxyl group at the 3-position of proline has been shown to have distinct effects on the stability of collagen triple helices, which are composed of PPII helices. wisc.eduacs.org

Table 2: General Influence of Proline Analogs on Peptide Secondary Structure

Proline AnalogEffect on Secondary StructureKey FindingReference
3-Substituted ProlinesStabilization of β-turns and polyproline helicesThe substituent at C3 influences ring pucker and cis/trans isomerism. nih.govnih.gov
4-HydroxyprolineIncreased conformational stability of collagen triple helixStereoelectronic effects preorganize the residue for a triple helix. wisc.edu
3-HydroxyprolineCan diminish triple-helical stabilityEffect is dependent on the position (Xaa or Yaa) within the collagen sequence. wisc.eduacs.org

This table summarizes the general effects of substituted prolines on peptide secondary structure, providing a basis for predicting the influence of a 3-(methylsulfanylmethyl) substituent.

The thioether group in this compound could also participate in non-covalent interactions, such as sulfur-aromatic or sulfur-π interactions, which could further influence the local peptide conformation. The precise impact on PPII helix stability would likely depend on the stereochemistry at the 3-position and the surrounding peptide sequence.

Role in Chiral Ligand Design for Asymmetric Catalysis

The pyrrolidine scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis, owing to its rigid and stereochemically defined nature. nih.gov The functionalization of this scaffold allows for the precise positioning of donor atoms, which can coordinate to a metal center and create a chiral environment for catalysis.

Development of Chiral Dithioether Ligands

This compound is an ideal precursor for the synthesis of chiral dithioether ligands. The nitrogen atom of the pyrrolidine ring and the sulfur atom of the methylsulfanylmethyl group provide two potential coordination sites. Further modification, for example, by introducing another sulfur-containing group, could lead to the formation of tridentate or bidentate dithioether ligands. The stereochemistry of the pyrrolidine ring, inherited from a chiral starting material like L-proline, would be transferred to the ligand, making it suitable for asymmetric catalysis. nih.govresearchgate.net

The synthesis of such ligands could involve the N-alkylation of this compound with a molecule containing a second thioether moiety. The modular nature of this approach would allow for the fine-tuning of the ligand's steric and electronic properties by varying the substituents on the nitrogen and the second sulfur-containing group.

Application in Enantioselective Transformations (e.g., Palladium and Platinum Complexes)

Palladium and platinum complexes are widely used in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and allylic alkylations. nih.govnih.govmdpi.com Chiral ligands are essential for rendering these reactions enantioselective. Pyrrolidine-based ligands, including those with sulfur donors, have been successfully employed in asymmetric catalysis. researchgate.netfrontiersin.org

Chiral dithioether ligands derived from this compound could be used to form stable complexes with palladium(II) and platinum(II). The coordination of the sulfur atoms to the metal center would create a chiral pocket around the metal, enabling the selective formation of one enantiomer of the product. The specific applications would depend on the geometry and electronic properties of the resulting metal complex. For instance, such complexes could be screened for their efficacy in asymmetric allylic alkylation or other C-C bond-forming reactions.

Contribution to Fragment-Based Drug Discovery (FBDD) Scaffolds

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. nih.gov This approach involves screening small, low-molecular-weight fragments for binding to a biological target. The pyrrolidine ring is a highly desirable scaffold for FBDD due to its three-dimensional character and its prevalence in known drugs. researchgate.netnih.govnih.gov

This compound represents an attractive fragment for FBDD libraries. It possesses key features that are sought after in fragment design:

Three-Dimensionality: The non-planar nature of the pyrrolidine ring provides a 3D vector for exploration of protein binding pockets. researchgate.netnih.gov

Defined Stereochemistry: The inherent chirality of the scaffold allows for the exploration of stereospecific interactions with the target. nih.gov

Hydrogen Bond Acceptor/Donor: The nitrogen atom can act as a hydrogen bond acceptor, and if protonated, as a donor.

Thioether Moiety: The methylsulfanylmethyl group provides a potential hydrogen bond acceptor and can engage in hydrophobic and other non-covalent interactions.

The incorporation of a fragment like this compound into a screening library could lead to the identification of novel starting points for drug discovery programs. The fragment's binding mode, determined by techniques such as X-ray crystallography, would provide a roadmap for its elaboration into a more potent and selective lead compound. The pyrrolidine scaffold offers multiple points for synthetic modification, allowing for rapid optimization of the initial fragment hit. ebi.ac.uk

Integration into Organic Materials and Catalytic Systems

The unique structural and chemical properties of the pyrrolidine ring have led to its use as a building unit in advanced functional materials. researchgate.net By incorporating pyrrolidine derivatives into solid supports, it is possible to create hybrid materials with tailored catalytic or separation properties.

Hybrid organosilica materials combine the robustness of an inorganic silica (B1680970) framework with the functionality of organic molecules. Pyrrolidine fragments can be integrated into these materials to create active sites for catalysis. researchgate.net One method involves the synthesis of a bis-silylated pyrrolidine precursor, which can then be co-condensed with a silica source like tetramethoxysilane (B109134) (TMOS) via a sol-gel process. nih.gov

For a molecule like this compound, a corresponding bis-silylated precursor could be prepared. This monomer would then act as a bridging organic linker within the final silica network, ensuring a homogeneous distribution of the functional pyrrolidine units throughout the material's mesoporous architecture. nih.gov The resulting material would possess a high surface area and accessible active centers, crucial for efficient catalysis. researchgate.net

Hybrid materials containing pyrrolidine units have demonstrated excellent performance as base catalysts for various C-C bond-forming reactions, which are fundamental in the production of fine chemicals. researchgate.net The pyrrolidine nitrogen acts as a basic site, and its catalytic activity can be harnessed for reactions such as Knoevenagel, Claisen-Schmidt, and Henry condensations. researchgate.net

An organosilica material functionalized with this compound units would act as a robust, recyclable heterogeneous catalyst. The combination of strong basic sites and high accessibility within the porous framework allows these reactions to be carried out efficiently, often with enhanced selectivity and stability over multiple catalytic cycles. researchgate.net The use of techniques like microwave irradiation can further accelerate these condensation reactions, contributing to more sustainable chemical production. researchgate.net

Table 2: C-C Bond Forming Reactions Catalyzed by Pyrrolidine-Based Hybrid Materials

ReactionReactantsProduct TypeReference
Knoevenagel CondensationAldehyde/Ketone + Active Methylene (B1212753) Compoundα,β-Unsaturated Dinitrile/Ester researchgate.net
Claisen-Schmidt CondensationAldehyde + Ketoneα,β-Unsaturated Ketone (Chalcone) researchgate.net
Henry (Nitroaldol) ReactionAldehyde/Ketone + Nitroalkaneβ-Nitro Alcohol researchgate.net

Precursor in the Synthesis of Diverse Heterocyclic Systems

The pyrrolidine ring is a key component of many complex polycyclic and spirocyclic systems found in biologically active natural products and synthetic compounds. nih.gov Functionalized pyrrolidines like this compound are valuable precursors for constructing these intricate molecular architectures.

Spiro[carbazole-3,3'-pyrrolidine] derivatives represent a class of complex heterocyclic compounds with interesting pharmacological potential, including the inhibition of the enzyme cyclic GMP-AMP synthase (cGAS), which is implicated in inflammatory diseases. nih.govfigshare.com The synthesis of these spirocycles often involves a key 1,3-dipolar cycloaddition reaction. rsc.org

In this synthetic approach, an azomethine ylide is generated in situ from an α-amino acid or its derivative and an aldehyde. This dipole then reacts with a suitable dipolarophile, such as an exocyclic methyleneindolone (derived from a carbazole (B46965) precursor), to form the spiro-pyrrolidine ring. This compound can serve as a crucial precursor in this context. It can be envisioned as the source of the pyrrolidine ring, where it is either constructed during the cycloaddition or used as a pre-formed building block that is further elaborated to generate the final spirocyclic system. The methylsulfanylmethyl group at the 3-position would ultimately be incorporated into the final spiro[carbazole-3,3'-pyrrolidine] structure, influencing its conformation and biological activity.

Table 3: Key Components for the Synthesis of Spiro-pyrrolidines via 1,3-Dipolar Cycloaddition

Reactant TypeExample/FunctionReference
1,3-Dipole SourceAzomethine ylide (from an α-amino acid and aldehyde) rsc.org
DipolarophileAn alkene, such as a derivative of carbazole or oxindole nih.govnih.gov
Pyrrolidine PrecursorFunctionalized pyrrolidines or α-amino acids (e.g., proline) rsc.org

Formation of Polysubstituted Pyrrolidine Derivatives

The synthesis of polysubstituted pyrrolidine derivatives is a key area of research due to their prevalence in medicinal chemistry and natural product synthesis. researchgate.net this compound serves as an excellent starting material for creating such derivatives. The secondary amine of the pyrrolidine ring can readily undergo N-alkylation, N-acylation, or N-arylation reactions to introduce a wide variety of substituents.

Furthermore, the methylsulfanylmethyl group at the C-3 position offers a handle for further functionalization. For instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone can activate the adjacent methylene group for deprotonation and subsequent reaction with electrophiles. This allows for the introduction of additional substituents at the side chain, leading to highly functionalized pyrrolidine structures.

A general approach to synthesizing polysubstituted pyrrolidines involves the reaction of this compound with various electrophiles. For example, reaction with alkyl halides or epoxides results in N-alkylation, while reaction with acyl chlorides or anhydrides yields N-acylated derivatives. The specific reaction conditions and the nature of the electrophile determine the final structure of the polysubstituted pyrrolidine.

Below is a table summarizing the synthesis of various polysubstituted pyrrolidine derivatives starting from this compound.

Starting MaterialReagentReaction TypeProduct
This compoundAlkyl Halide (e.g., Benzyl bromide)N-Alkylation1-Alkyl-3-(methylsulfanylmethyl)pyrrolidine
This compoundAcyl Chloride (e.g., Acetyl chloride)N-Acylation1-Acyl-3-(methylsulfanylmethyl)pyrrolidine
This compoundAryl Halide (e.g., Fluorobenzene)N-Arylation1-Aryl-3-(methylsulfanylmethyl)pyrrolidine
This compoundIsocyanateAddition1-Carbamoyl-3-(methylsulfanylmethyl)pyrrolidine

These reactions highlight the utility of this compound as a versatile scaffold for generating a library of polysubstituted pyrrolidine derivatives, which are valuable intermediates in drug discovery and development. researchgate.netnih.gov

Construction of Pyrrolopyrimidine Moieties

Pyrrolopyrimidines, particularly the pyrrolo[2,3-d]pyrimidine isomers, are a class of fused heterocyclic compounds that are of significant interest due to their diverse biological activities, including their use as kinase inhibitors in anticancer therapy. mdpi.comnih.gov The synthesis of these complex scaffolds often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrrole (B145914) nucleus. researchgate.net this compound can be a key precursor in multi-step synthetic sequences leading to pyrrolopyrimidine structures.

A plausible synthetic strategy involves the initial conversion of this compound into a suitably functionalized pyrrole derivative. For example, the pyrrolidine ring can be dehydrogenated to form a pyrrole. Subsequently, the methylsulfanylmethyl group can be chemically modified to introduce functionalities required for the annulation of the pyrimidine ring.

The construction of the pyrimidine ring typically involves the reaction of a 2-amino-3-cyanopyrrole derivative with various one-carbon synthons, such as formamide, formic acid, or isothiocyanates. researchgate.netresearchgate.net The specific reagents and reaction conditions employed will dictate the substitution pattern on the resulting pyrrolopyrimidine core.

The following table outlines a representative synthetic pathway for the construction of a pyrrolopyrimidine moiety, starting from a pyrrole precursor that could be conceptually derived from this compound.

PrecursorReagent(s)Reaction TypeIntermediate/Product
2-Amino-3-cyanopyrroleFormamideCyclizationPyrrolo[2,3-d]pyrimidine
2-Amino-3-cyanopyrrolePhenyl isothiocyanateCyclizationSubstituted Pyrrolo[2,3-d]pyrimidine. researchgate.net
4-Chloropyrrolo[2,3-d]pyrimidineHydrazine HydrateNucleophilic Substitution4-Hydrazinylpyrrolo[2,3-d]pyrimidine. researchgate.net
4-Hydrazinylpyrrolo[2,3-d]pyrimidineFormic AcidCyclizationPyrrolotriazolopyrimidine. researchgate.net

The resulting pyrrolopyrimidine scaffolds can be further elaborated to access a wide range of derivatives for biological screening. nih.gov The adaptability of this synthetic approach underscores the potential of this compound as a valuable starting material in the synthesis of medicinally relevant heterocyclic compounds.

Green Chemistry Principles in the Context of 3 Methylsulfanylmethyl Pyrrolidine Synthesis and Application

Atom Economy and Reaction Mass Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. In the context of synthesizing 3-(Methylsulfanylmethyl)pyrrolidine, the choice of synthetic route significantly impacts the atom economy.

One potential route to 3-substituted prolines is the amino-zinc-ene-enolate cyclization . This method is recognized as a powerful approach for creating cis-3-substituted prolines. nih.govresearchgate.net This intramolecular carbometallation reaction can, in principle, exhibit high atom economy as it is a cyclization reaction where most of the atoms of the starting material are incorporated into the product.

Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's greenness by considering the actual mass of the isolated product in relation to the total mass of reactants used. It is calculated as:

RME (%) = (Mass of isolated product / Total mass of reactants) x 100

Consider a hypothetical synthesis of this compound. The RME would be influenced by the yield of the reaction and the stoichiometry of the reactants.

Table 1: Hypothetical Reaction Mass Efficiency (RME) for a Synthesis of this compound

ReactantMolecular Weight ( g/mol )Mass Used (g)
Starting Pyrrolidine (B122466) Derivative10010
Methylsulfanylmethylating Agent768
Total Mass of Reactants 18
Product: this compound 145.27
Hypothetical Isolated Mass12 g
Reaction Mass Efficiency (RME) 66.7%

This table illustrates how RME provides a tangible metric for evaluating the efficiency of a specific synthetic protocol.

Waste Reduction and Environmental Factor (E-factor) Considerations

The Environmental Factor (E-factor) is a simple yet powerful metric developed by Roger Sheldon to quantify the amount of waste generated per unit of product. It is calculated as:

E-factor = Total mass of waste (kg) / Mass of product (kg)

A lower E-factor signifies a greener process with less waste. The E-factor takes into account not only byproducts from the reaction but also solvent losses, catalyst and reagent waste, and workup materials.

In the synthesis of this compound, waste can be generated from several sources:

Byproducts: Inefficient reactions can lead to the formation of undesired side products.

Reagents: Stoichiometric reagents that are not incorporated into the final product contribute to waste.

Solvents: Solvents used for the reaction and for purification (e.g., chromatography) are a major source of waste.

Catalyst Removal: The process of removing metal catalysts, such as palladium, can generate additional waste streams. youtube.com

Table 2: Hypothetical E-Factor Calculation for a Synthesis of this compound

MaterialMass In (g)Mass in Product (g)Waste (g)
Starting Materials18126
Solvent1000100
Catalyst0.500.5
Workup/Purification Materials50050
Total 168.5 12 156.5
E-Factor 13.04

Development of Sustainable Catalytic Processes

The use of catalysts is a cornerstone of green chemistry, as they can enable reactions to proceed with higher efficiency and under milder conditions, often reducing energy consumption and waste. For the synthesis of this compound, the development of sustainable catalytic processes is crucial.

Palladium-catalyzed reactions , while powerful for forming carbon-carbon and carbon-heteroatom bonds, present challenges from a green chemistry perspective. researchgate.netnih.govchemrxiv.orgnih.gov Palladium is a precious and toxic heavy metal, and its removal from the final product is a critical and often resource-intensive step. youtube.com Research is ongoing to develop more sustainable palladium catalysts, including those that can be used at very low concentrations (ppm levels) or that are easily recyclable. youtube.com

Organocatalysis , the use of small organic molecules as catalysts, offers a promising alternative to metal-based catalysis. Proline and its derivatives, for instance, are known to be effective organocatalysts for various transformations. While not directly applicable to all steps in the synthesis of this compound, the principles of organocatalysis can inspire the design of new, metal-free synthetic routes.

The amino-zinc-ene-enolate cyclization utilizes a zinc catalyst, which is more abundant and less toxic than palladium. nih.govresearchgate.net Further research into improving the catalytic efficiency and turnover number of such systems would contribute to a greener synthesis of 3-substituted prolines.

Solvent Selection and Green Synthesis Metrics

Solvents are a major component of most chemical processes and contribute significantly to the environmental impact of a synthesis. The ideal green solvent is non-toxic, non-flammable, readily available from renewable resources, and easily recyclable.

In the context of synthesizing this compound, the choice of solvent can influence reaction rates, yields, and diastereoselectivity. nih.govresearchgate.net Traditional organic solvents like toluene (B28343) or dichloromethane (B109758) are effective but pose environmental and health hazards. The exploration of greener alternatives is a key area of research. These can include:

Water: Often considered the ultimate green solvent.

Supercritical Fluids: Such as carbon dioxide, which can be easily removed and recycled.

Bio-derived Solvents: Solvents produced from renewable feedstocks.

Solvent-free conditions: Conducting reactions in the absence of a solvent, if possible, is the most environmentally friendly option.

The selection of a greener solvent must be balanced with its performance in the specific reaction. For instance, studies on the synthesis of substituted 3-pyrrolin-2-ones have shown that while water can be used, ethanol (B145695) may provide better yields in shorter reaction times. researchgate.net

Table 3: Comparison of Solvents for a Hypothetical Pyrrolidine Synthesis

SolventGreen Chemistry ConsiderationsPotential Impact on Synthesis
TolueneVolatile organic compound (VOC), petroleum-derivedGood solubility for many organic reactants, may facilitate high yields. nih.gov
DichloromethaneSuspected carcinogen, VOCEffective for many reactions, but significant health and environmental concerns.
EthanolBio-derived, biodegradable, lower toxicityA greener alternative, may require optimization of reaction conditions for optimal yield. researchgate.net
WaterNon-toxic, abundantThe greenest solvent, but may not be suitable for all reactants or reaction types.

By carefully considering these green chemistry principles, the synthesis of this compound and other valuable chemical compounds can be designed to be more sustainable, efficient, and environmentally responsible.

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